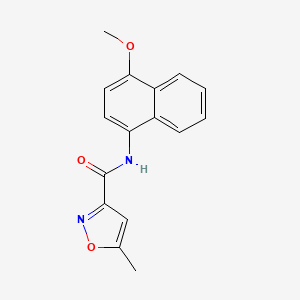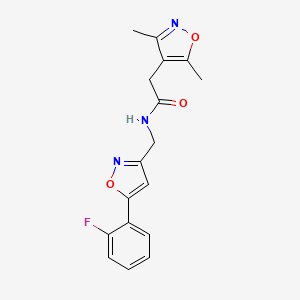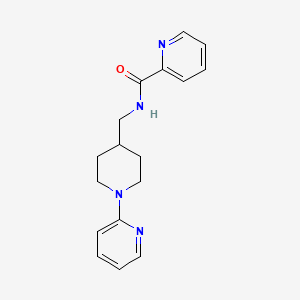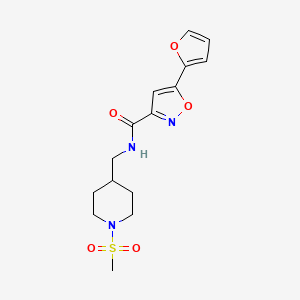
N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide, also known as MNMAC, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNMAC belongs to the class of isoxazole derivatives and has shown promising results in preclinical studies as an antitumor and anti-inflammatory agent.
Scientific Research Applications
Anticancer Activity
The compound has garnered attention due to its potential as an anticancer agent. Researchers have designed, synthesized, and evaluated a novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines —derivatives of this compound—for their antiproliferative effects. Most of these synthesized compounds demonstrate moderate to high activity against cancer cells, surpassing the standard drug cisplatin. Notably, compound 5i , bearing an ethoxy group at the 4-position of the phenyl ring, exhibits remarkable activity against MCF-7 and HepG2 cancer cell lines, with IC50 values of 3.77 µM and 3.83 µM, respectively. Mechanistic studies reveal that 5i inhibits tubulin polymerization, induces cell cycle arrest at the G2/M phase, and triggers apoptosis in MCF-7 cells. Molecular modeling suggests that it likely binds to the colchicine site of tubulin .
Microtubule Dynamics Modulation
Microtubules, composed of α- and β-tubulin heterodimers, play essential roles in cellular processes such as cell shape maintenance, signaling, secretion, intracellular transport, and cell division. Disrupting microtubule dynamics can arrest dividing cells in the G2/M phase, leading to apoptotic cell death. Given this, tubulin remains a crucial target for anticancer drug development. While existing antimitotic agents face challenges like drug resistance and side effects, compounds like N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide offer new avenues for tubulin polymerization inhibition .
Nur77-Mediated Apoptosis
Interestingly, another study involving a related compound, N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine , demonstrated its role in mediating apoptosis in gastric cancer cells. By regulating Nur77 expression and localization, this compound induced nuclear export of Nur77, potentially contributing to its pro-apoptotic effects .
Mechanism of Action
Target of Action
The primary target of N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide is tubulin , a key component of the cytoskeleton in eukaryotic cells . Tubulin heterodimers are involved in many essential cellular processes, such as formation and maintenance of cell shape, cell signaling, secretion, intracellular transport, and cell division .
Mode of Action
N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide interacts with its target, tubulin, by inhibiting tubulin polymerization . This interaction disrupts the microtubule dynamics, which can arrest the dividing cell in the G2/M phase of the cell cycle . Molecular modeling studies suggest that the compound probably binds to the colchicine site of tubulin .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics, a crucial part of the cell division process . By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, which guides the separation of replicated chromosomes to the two daughter cells . This disruption can lead to cell cycle arrest at the G2/M phase and ultimately result in apoptotic cell death .
Result of Action
The result of the compound’s action is the induction of cell cycle arrest at the G2/M phase and cell apoptosis . This is due to the disruption of microtubule dynamics caused by the inhibition of tubulin polymerization . The compound exhibits moderate to high antiproliferative activity, making it a potential candidate for anticancer drug development .
properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-9-14(18-21-10)16(19)17-13-7-8-15(20-2)12-6-4-3-5-11(12)13/h3-9H,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKIWTDMDBMAQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2396129.png)
![3-[3-(Ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2396131.png)
![2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2396132.png)


![3-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2396141.png)
![Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2396143.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2396146.png)

![N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2396148.png)


![2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2396151.png)